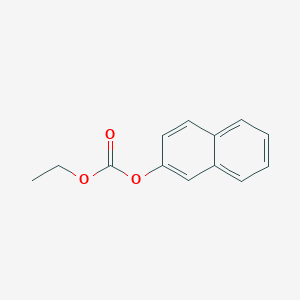

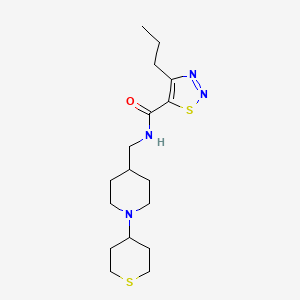

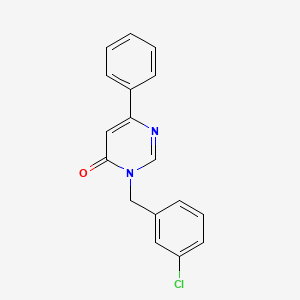

![molecular formula C21H22FN5O2S B2514724 1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine CAS No. 1251589-42-0](/img/structure/B2514724.png)

1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share some structural features, such as the presence of a piperazine ring and a fluorophenyl group, which are common in medicinal chemistry for their potential pharmacological properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a fluorophenyl piperazine derivative is described as a four-step process, starting with a precursor that undergoes electrophilic fluorination. The use of palladium catalysis and hexamethyldistannane in an inert solvent is mentioned for introducing a trimethylstannyl leaving group . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray analysis has been employed to elucidate the crystal and molecular structure of a benzimidazole derivative with a fluorophenyl and a piperazine ring. The study reveals that the piperazine ring adopts a chair conformation and the benzimidazole ring is nearly planar, forming a dihedral angle with the fluorophenyl ring . These structural insights are valuable for understanding the conformational preferences of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds is not explicitly discussed in the provided papers. However, the presence of functional groups like the oxadiazole and piperazine rings suggests potential sites for further chemical modifications or interactions with biological targets. The synthesis paper indicates the use of electrophilic fluorination, which is a common reaction for introducing fluorine atoms into organic molecules, often to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported. However, the related compounds are characterized by techniques such as 1H NMR, 13C NMR, ESI-MS, and IR, which are standard methods for determining the properties of organic molecules. These techniques provide information on the molecular weight, structural integrity, and functional groups present in the molecule . The specific radioactivity and radiochemical purity of a fluorophenyl piperazine derivative are also reported, which are important parameters for compounds used in imaging studies .

Scientific Research Applications

Antitubercular Activity

The compound's structure is related to 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, and derivatives, which have been evaluated for their antitubercular activity. These molecules have shown promising results against M. tuberculosis and other mycobacteria strains, including INH-resistant strains. Compounds with structural modifications similar to the one have demonstrated significant in vitro efficacy, highlighting the potential for developing new leads for anti-TB compounds (M. Asif, 2014).

Therapeutic Potency of Oxadiazole Derivatives

The oxadiazole ring, a core component of the compound, is recognized for its wide range of biological activities. Research into oxadiazole derivatives has uncovered their utility in addressing various ailments due to their effective binding with enzymes and receptors. These findings underscore the significance of oxadiazole derivatives in medicinal chemistry, offering insights for the rational design of new, less toxic medicinal agents with high therapeutic value (G. Verma et al., 2019).

Piperazine Derivatives for Therapeutic Use

Piperazine, another key structural element of the compound, is widely acknowledged in drug design due to its presence in a variety of drugs across different therapeutic categories. Modifications to piperazine's substitution pattern have been shown to significantly influence the medicinal potential of resulting molecules, demonstrating its flexibility and importance as a pharmacophore. The exploration of piperazine derivatives has revealed broad therapeutic applications, including anticancer, antipsychotic, antihistamine, and anti-inflammatory effects. This versatility underscores the potential for piperazine-based molecules in the discovery of drug-like elements for diverse diseases (A. Rathi et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives and 1,2,4-oxadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been evaluated as acetylcholinesterase inhibitors . They interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain.

Biochemical Pathways

For instance, inhibition of acetylcholinesterase can affect the cholinergic neurotransmission pathway .

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle, a part of the compound’s structure, is a bioisostere of amide and shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

Similar compounds have shown significant biological activities, such as inhibitory activity against influenza a and coxsackie b4 virus , and significant acetylcholinesterase inhibitory activity . These activities suggest that the compound may have similar effects at the molecular and cellular levels.

properties

IUPAC Name |

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2S/c1-2-18-24-21(29-25-18)15-3-8-19(23-13-15)30-14-20(28)27-11-9-26(10-12-27)17-6-4-16(22)5-7-17/h3-8,13H,2,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGFAHYBRFSIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

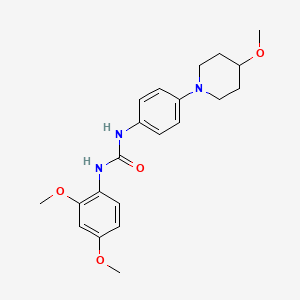

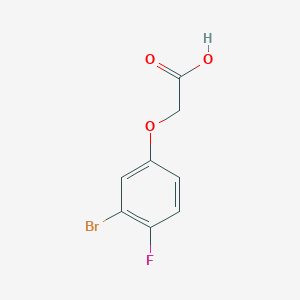

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)

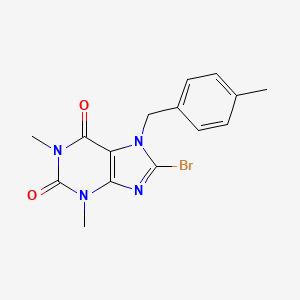

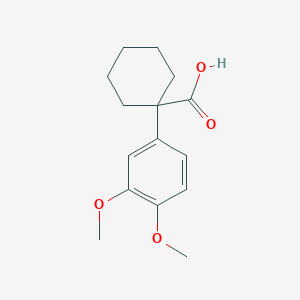

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

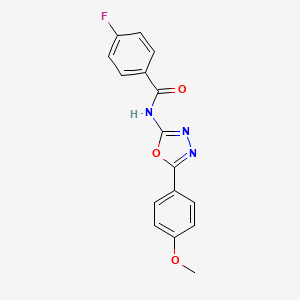

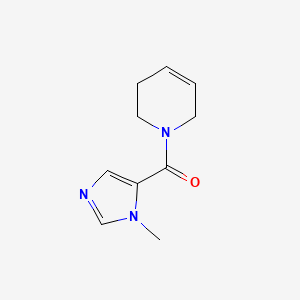

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)